molecular formula C14H12N4 B1315410 4-hydrazinyl-2-phenylquinazoline CAS No. 6484-29-3

4-hydrazinyl-2-phenylquinazoline

Cat. No.: B1315410
CAS No.: 6484-29-3
M. Wt: 236.27 g/mol
InChI Key: WBJUWGCULCOZSW-UHFFFAOYSA-N
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Description

4-hydrazinyl-2-phenylquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinazoline core with a hydrazino group at the 4-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-2-phenylquinazoline typically involves the reaction of 2-phenylquinazolin-4-one with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the desired product . Another method involves the cyclization of 2-aminobenzophenone with formamide, followed by the reaction with hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-2-phenylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-hydrazinyl-2-phenylquinazoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of bacterial cell walls, leading to cell death. In anticancer applications, it may interfere with DNA replication and induce apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydrazinyl-2-phenylquinazoline is unique due to the presence of both the hydrazino group and the phenyl group, which contribute to its distinct chemical reactivity and biological activity.

Biological Activity

4-Hydrazinyl-2-phenylquinazoline is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinazoline core with a hydrazino group at the 4-position and a phenyl group at the 2-position. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Comparison with Ciprofloxacin (mm)
E. faecalis16-2016-21
P. aeruginosa16-2016-21
K. pneumoniae2018

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound is believed to interfere with DNA replication and induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects against several cancer cell lines, the following IC50 values were recorded:

Cancer Cell Line IC50 (μM)
COLO205 (Colorectal)0.8
A498 (Renal)1.2
H460 (Lung)0.9
Hep3B (Liver)1.0

These findings indicate that the compound exhibits potent antiproliferative activity, making it a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Antimicrobial Mechanism : It is hypothesized to inhibit bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Mechanism : The compound may disrupt the mitotic spindle formation during cell division, triggering apoptosis through downregulation of cyclins and cyclin-dependent kinases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications to the hydrazino and phenyl groups can enhance efficacy and reduce toxicity.

Insights from SAR Studies

Research has shown that:

  • Substitutions on the phenyl ring can significantly impact the potency of the compound.
  • The presence of electron-withdrawing groups tends to decrease activity, while electron-donating groups can enhance it .

Properties

IUPAC Name

(2-phenylquinazolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-18-14-11-8-4-5-9-12(11)16-13(17-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJUWGCULCOZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524372
Record name 4-Hydrazinyl-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6484-29-3
Record name 4-Hydrazinyl-2-phenylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6484-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Hydrazino-2-phenylquinazoline a promising starting point for developing novel antimicrobial agents?

A1: The research highlights 4-Hydrazino-2-phenylquinazoline's reactivity as a key strength. The paper demonstrates its ability to readily condense with monosaccharides like D-glucose, D-galactose, D-xylose, D-arabinose, and D-ribose, forming hydrazone derivatives []. This chemical versatility allows for the creation of diverse compounds with potential biological activity. Notably, some synthesized derivatives exhibited antifungal and antibacterial properties [], marking a promising avenue for developing novel antimicrobial agents.

Q2: Can you elaborate on the structure-activity relationship (SAR) insights gleaned from the research?

A2: While the paper primarily focuses on the synthesis and initial antimicrobial screening, it lays the groundwork for understanding SAR. The variations in antimicrobial activity observed among the synthesized sugar hydrazones and osazones suggest that the sugar moiety plays a role in determining the final compound's effectiveness []. Further research focusing on systematically modifying the sugar component and other substituents on the quinazoline ring could illuminate specific structural features crucial for enhancing potency and selectivity against different microbial targets.

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